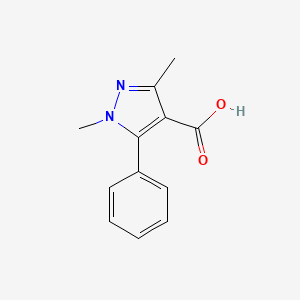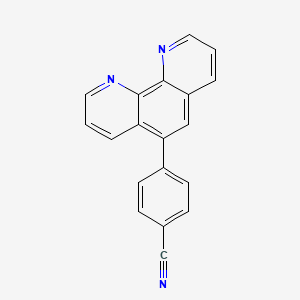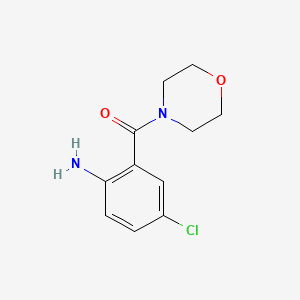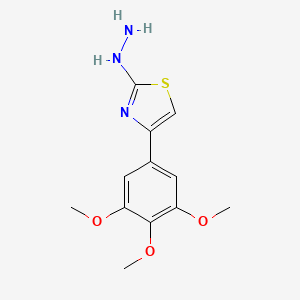![molecular formula C12H9N3S B11764907 5-(1H-Benzo[d]imidazol-2-yl)pyridine-2-thiol](/img/structure/B11764907.png)
5-(1H-Benzo[d]imidazol-2-yl)pyridine-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1H-Benzo[d]imidazol-2-il)piridina-2-tiol es un compuesto heterocíclico que presenta tanto anillos de imidazol como de piridina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-(1H-Benzo[d]imidazol-2-il)piridina-2-tiol típicamente involucra la formación del anillo de imidazol seguida de la introducción de los grupos piridina y tiol. Un método común involucra la ciclización de precursores apropiados en condiciones ácidas o básicas. Por ejemplo, la reacción de 2-aminobenzimidazol con 2-cloropiridina-3-tiol en presencia de una base como el carbonato de potasio puede producir el compuesto deseado .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. La síntesis a gran escala probablemente implicaría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, al mismo tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo y principios de química verde.
Análisis De Reacciones Químicas
Tipos de reacciones
5-(1H-Benzo[d]imidazol-2-il)piridina-2-tiol puede experimentar diversas reacciones químicas, incluyendo:
Oxidación: El grupo tiol puede oxidarse para formar disulfuros o ácidos sulfónicos.
Reducción: El grupo nitro, si está presente, puede reducirse a una amina.
Sustitución: Los átomos de hidrógeno en los anillos de imidazol o piridina pueden sustituirse con diversos grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.
Reducción: Borohidruro de sodio o hidrogenación catalítica.
Sustitución: Agentes halogenantes como N-bromosuccinimida para la bromación.
Productos principales
Oxidación: Disulfuros o ácidos sulfónicos.
Reducción: Aminas.
Sustitución: Derivados halogenados.
Aplicaciones Científicas De Investigación
5-(1H-Benzo[d]imidazol-2-il)piridina-2-tiol tiene varias aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción de 5-(1H-Benzo[d]imidazol-2-il)piridina-2-tiol involucra su interacción con dianas moleculares específicas. Por ejemplo, en sistemas biológicos, puede unirse a enzimas o receptores, inhibiendo su actividad y conduciendo a efectos terapéuticos. Las vías exactas y las dianas moleculares pueden variar dependiendo de la aplicación específica y la estructura del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
1H-Benzo[d]imidazol: Una estructura más simple que carece de los grupos piridina y tiol.
2-Mercaptopiridina: Contiene los grupos piridina y tiol pero carece del anillo de imidazol.
5-(1H-Benzo[d]imidazol-2-il)piridina: Carece del grupo tiol.
Singularidad
5-(1H-Benzo[d]imidazol-2-il)piridina-2-tiol es único debido a la presencia de ambos anillos de imidazol y piridina junto con un grupo tiol. Esta combinación de grupos funcionales proporciona una plataforma versátil para diversas reacciones químicas y aplicaciones, lo que lo convierte en un compuesto valioso en la investigación y la industria .
Propiedades
Fórmula molecular |
C12H9N3S |
|---|---|
Peso molecular |
227.29 g/mol |
Nombre IUPAC |
5-(1H-benzimidazol-2-yl)-1H-pyridine-2-thione |
InChI |
InChI=1S/C12H9N3S/c16-11-6-5-8(7-13-11)12-14-9-3-1-2-4-10(9)15-12/h1-7H,(H,13,16)(H,14,15) |
Clave InChI |
VBCMZOFIOAWFCT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)C3=CNC(=S)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B11764878.png)

![6-(Trifluoromethyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11764883.png)


![3-((8R,9S,13S,14S,15R)-3-Hydroxy-13-methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-15-yl)-N-(5-methylthiazol-2-yl)propanamide](/img/structure/B11764903.png)
